4-Methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol is a compound that combines the properties of both 4-methylbenzenesulfonic acid and 5-prop-2-enoxypentan-1-ol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfur trioxide and fuming sulfuric acid . The reaction is reversible and can be driven to completion by controlling the reaction conditions. On the other hand, 5-prop-2-enoxypentan-1-ol can be synthesized through the reaction of 5-pentanol with propylene oxide under basic conditions .
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid involves large-scale sulfonation processes using continuous reactors to ensure consistent product quality and yield . The production of 5-prop-2-enoxypentan-1-ol in an industrial setting typically involves the use of high-pressure reactors and catalysts to optimize the reaction efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various types of reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding sulfonates.
Substitution: It can undergo electrophilic aromatic substitution reactions.
5-Prop-2-enoxypentan-1-ol can undergo:
Nucleophilic substitution: The hydroxyl group can be substituted by various nucleophiles.
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and acids are commonly used.
Major Products Formed
Oxidation of 4-Methylbenzenesulfonic acid: Forms sulfonic acid derivatives.
Reduction of 4-Methylbenzenesulfonic acid: Forms sulfonates.
Substitution reactions of 5-Prop-2-enoxypentan-1-ol: Forms various substituted alcohols.
Scientific Research Applications
4-Methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in various chemical reactions. It can also participate in electrophilic aromatic substitution reactions due to the presence of the sulfonic acid group . The 5-prop-2-enoxypentan-1-ol component can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: Similar in structure but lacks the 5-prop-2-enoxypentan-1-ol component.
Benzenesulfonic acid: Similar sulfonic acid group but lacks the methyl group.
Methanesulfonic acid: Similar sulfonic acid group but lacks the aromatic ring.
Properties
CAS No. |
172147-62-5 |
---|---|
Molecular Formula |
C15H24O5S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;5-prop-2-enoxypentan-1-ol |
InChI |
InChI=1S/C8H16O2.C7H8O3S/c1-2-7-10-8-5-3-4-6-9;1-6-2-4-7(5-3-6)11(8,9)10/h2,9H,1,3-8H2;2-5H,1H3,(H,8,9,10) |
InChI Key |
ZBXOZMZQDCJECG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.